(R)-5-Amino-1-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-Amino-1-methylpiperidin-2-one is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-1-methylpiperidin-2-one typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Amino-1-methylpiperidin-2-one may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of the precursor compounds. The reaction is typically carried out in a continuous flow reactor to ensure high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, secondary amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-5-Amino-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its potential biological activity, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: In the industrial sector, ®-5-Amino-1-methylpiperidin-2-one is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-5-Amino-1-methylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Amino-1-methylpiperidin-2-one: The enantiomer of ®-5-Amino-1-methylpiperidin-2-one, with similar chemical properties but different biological activity.
5-Amino-2-methylpiperidine: A structurally similar compound with a different substitution pattern on the piperidine ring.
1-Methylpiperidin-2-one: A related compound lacking the amino group, with different reactivity and applications.
Uniqueness
®-5-Amino-1-methylpiperidin-2-one is unique due to its chiral nature and the presence of both an amino group and a methyl group on the piperidine ring. This combination of features makes it a valuable compound for asymmetric synthesis and for studying chiral interactions in biological systems.
Biological Activity
(R)-5-Amino-1-methylpiperidin-2-one is a chiral compound with significant biological activity, particularly in pharmacological research. Its unique structure, characterized by a piperidine ring with an amino and methyl group, allows it to interact with various molecular targets, influencing enzyme activities and receptor functions. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C6H12N2O
- Molecular Weight : Approximately 114.17 g/mol
- Structure : Contains a six-membered piperidine ring with an amino group at the 5-position and a methyl group at the 1-position.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, modulating their activity. This interaction can alter biochemical pathways crucial for various physiological processes.
- Receptor Modulation : It may also influence receptor functions, impacting downstream signaling pathways that are vital in numerous therapeutic contexts.
1. Enzyme Inhibition
Research indicates that this compound acts as an enzyme inhibitor in several biochemical pathways. Its ability to interact with specific enzymes suggests potential applications in drug development aimed at conditions such as cancer and metabolic disorders.
2. Anticancer Activity
Studies have shown promising results regarding the anticancer properties of this compound:
- Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines, such as MCF cells. The IC50 values observed indicate significant cytotoxicity against these cells .
- In Vivo Efficacy : Animal model studies revealed that treatment with this compound resulted in reduced tumor growth, suggesting its potential as a therapeutic agent in oncology .
Comparative Analysis of Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(S)-5-Amino-1-methylpiperidin-2-one | C6H12N2O | Enantiomer with distinct biological properties |
1-Methylpiperidin-2-one | C6H13N | Lacks amino functionality but shares piperidine structure |
3-Amino-1-methylpiperidin-2-one | C6H12N2O | Similar structure but different positioning of amino group |
The structural uniqueness of this compound contributes to its distinct biological activities compared to its enantiomer and other related compounds.
Case Studies and Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Anticancer Efficacy : A study conducted on tumor-bearing mice showed that administration of the compound significantly suppressed tumor growth, reinforcing its potential as an anticancer agent .
- Mechanistic Insights : Investigations into the mechanism of action revealed that this compound interferes with DNA replication processes in cancer cells, leading to cytotoxic effects.
- Pharmacological Potential : The compound is being explored as a lead candidate for developing new drugs targeting specific enzymes involved in metabolic pathways associated with various diseases .
Properties
CAS No. |
2002478-53-5 |
---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(5R)-5-amino-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-8-4-5(7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1 |
InChI Key |
ABXJTTPAABNOFP-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C[C@@H](CCC1=O)N |
Canonical SMILES |
CN1CC(CCC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.